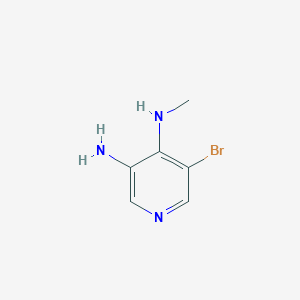

5-Bromo-N4-methylpyridine-3,4-diamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

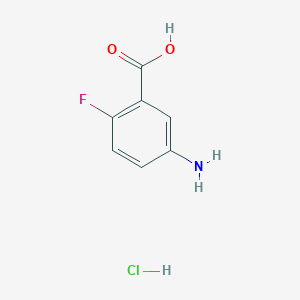

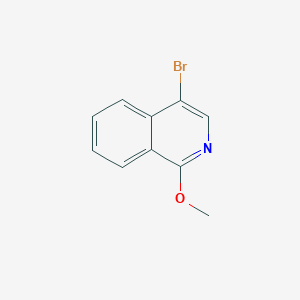

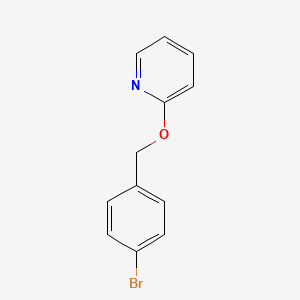

The compound 5-Bromo-N4-methylpyridine-3,4-diamine is a brominated pyridine derivative that has been studied in various contexts due to its potential applications in crystal engineering and medicinal chemistry. The presence of bromine and amine functionalities allows for diverse chemical reactions and interactions, making it a valuable scaffold in the design of new materials and biologically active compounds.

Synthesis Analysis

The synthesis of brominated pyridine derivatives can be complex, involving multiple steps and regioselective reactions. For instance, an efficient synthesis of a related compound, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, was achieved through a series of reactions starting from methyl 2,6-difluoropyridine-3-carboxylate. This process included nucleophilic substitution, methoxylation, and bromination steps, resulting in an overall yield of 67% . Such synthetic routes highlight the challenges and considerations in obtaining brominated pyridine compounds with specific substituents.

Molecular Structure Analysis

The molecular structure of brominated pyridine derivatives can be elucidated using techniques such as single-crystal X-ray diffraction. For example, the crystal structure of (E)-N3-(4-chlorobenzylidene)-5-bromopyridine-3,4-diamine was determined, revealing a dihedral angle between the phenyl and pyridinyl planes and the presence of intermolecular hydrogen bonds and halogen-halogen interactions that contribute to the three-dimensional framework of the crystal . These structural features are crucial for understanding the material's properties and potential applications.

Chemical Reactions Analysis

Brominated pyridine compounds can participate in various chemical reactions, including halogen bonding, as seen in the crystal matrix of N-methyl-3,5-dibromopyridinium iodide, which features C–Br⋯I halogen bonding . Additionally, the electron-poor pyridinium scaffold enhances the electron acceptor ability of bromine substituents, which is significant for the formation of such bonds . These reactions are not only important for crystal engineering but also for the design of new drugs and materials with specific properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyridine derivatives are influenced by their molecular structure. For instance, the presence of bromine atoms can affect the compound's electron distribution, reactivity, and interaction with other molecules. The crystal structure analysis of related compounds has shown that halogen-halogen contacts, such as Cl⋯Br and Br⋯Br interactions, can control crystal packing due to their anisotropic electronic effects . These properties are essential for the application of these compounds in materials science and pharmaceuticals.

Scientific Research Applications

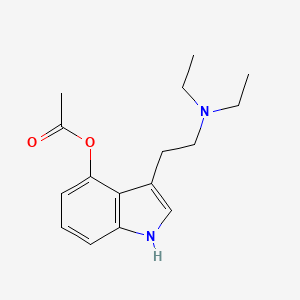

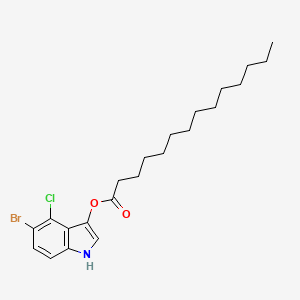

- Summary of the Application: “5-Bromo-N4-methylpyridine-3,4-diamine” is used in the synthesis of novel pyridine derivatives via Suzuki cross-coupling reactions . These derivatives have potential applications as chiral dopants for liquid crystals .

- Methods of Application or Experimental Procedures: The synthesis involves palladium-catalyzed Suzuki cross-coupling reactions of “5-bromo-2-methylpyridin-3-amine” and “N-[5-bromo-2-methylpyridine-3-yl]acetamide” with several arylboronic acids . This reaction produces a series of novel pyridine derivatives in moderate to good yield .

- Results or Outcomes: The synthesized pyridine derivatives were analyzed using Density Functional Theory (DFT) studies . The frontier molecular orbitals analysis, reactivity indices, molecular electrostatic potential, and dipole measurements described the possible reaction pathways . The anti-thrombolytic, biofilm inhibition, and haemolytic activities of these pyridine derivatives were also investigated . In particular, the compound “4b” exhibited the highest percentage lysis value (41.32%) against clot formation in human blood among all newly synthesized compounds .

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it include H302, H312, H315, H319, H332, and H335 . These indicate that the compound may be harmful if swallowed or in contact with skin, may cause skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name |

5-bromo-4-N-methylpyridine-3,4-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrN3/c1-9-6-4(7)2-10-3-5(6)8/h2-3H,8H2,1H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEEXBFOWCDXSEN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=NC=C1N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80647972 |

Source

|

| Record name | 5-Bromo-N~4~-methylpyridine-3,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80647972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-N4-methylpyridine-3,4-diamine | |

CAS RN |

1044771-99-4 |

Source

|

| Record name | 5-Bromo-N~4~-methylpyridine-3,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80647972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-N4-methylpyridine-3,4-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(4-Propoxyphenyl)propyl]amine hydrochloride](/img/structure/B1292695.png)

![(S)-[(2R,4R,5R)-1-benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;chloride](/img/structure/B1292708.png)

![4H-pyrrolo[2,3-d]thiazole-5-carboxylic acid](/img/structure/B1292710.png)